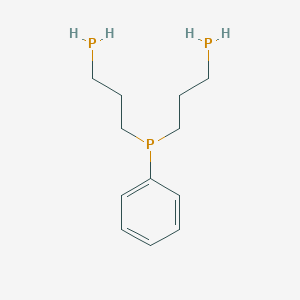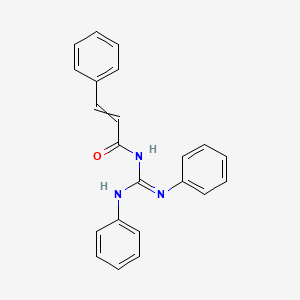![molecular formula C8H17GeNO2 B14439516 1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 78645-24-6](/img/structure/B14439516.png)
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[333]undecane is a unique organogermanium compound It belongs to the class of germatranes, which are characterized by a bicyclic structure containing germanium, oxygen, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with a suitable amine and an alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The general reaction scheme can be represented as follows:
GeCl4+RNH2+ROH→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve halogenating agents or other nucleophiles.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germatranes depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The germanium atom in the compound can form coordination complexes with various biomolecules, influencing their activity. Additionally, the bicyclic structure may allow the compound to interact with cellular membranes and proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane
Uniqueness
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. The germanium atom can form stronger bonds with oxygen and nitrogen, leading to enhanced stability and reactivity in certain applications.
Propriétés
| 78645-24-6 | |
Formule moléculaire |
C8H17GeNO2 |
Poids moléculaire |
231.86 g/mol |
Nom IUPAC |
1-methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17GeNO2/c1-9-3-2-4-10(5-7-11-9)6-8-12-9/h2-8H2,1H3 |
Clé InChI |
UHMURRBSTMAJTD-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]12CCCN(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)




![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)

